(3-Methyl-1-benzofuran-2-yl)methanamine hydrochloride
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Overview
Description
(3-Methyl-1-benzofuran-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C10H11NO·HCl. It is a hydrochloride salt of (3-Methyl-1-benzofuran-2-yl)methanamine, which is a derivative of benzofuran.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1-benzofuran-2-yl)methanamine hydrochloride typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of Methyl Group: The methyl group is introduced at the 3-position of the benzofuran ring through alkylation reactions.
Amination: The methanamine group is introduced via nucleophilic substitution reactions.
Formation of Hydrochloride Salt: The final step involves the reaction of (3-Methyl-1-benzofuran-2-yl)methanamine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-1-benzofuran-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce various substituted benzofuran derivatives .
Scientific Research Applications
(3-Methyl-1-benzofuran-2-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of (3-Methyl-1-benzofuran-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression, ultimately resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
(5-Chloro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride: A similar compound with a chlorine substituent at the 5-position.
(2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride: A related compound with a fluorine substituent and an imidazole ring.
Uniqueness
(3-Methyl-1-benzofuran-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(3-methyl-1-benzofuran-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO.ClH/c1-7-8-4-2-3-5-9(8)12-10(7)6-11;/h2-5H,6,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTZZGSWCLZCBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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